Diisopropylidene mannitol

Descripción general

Descripción

It is characterized by its di-isopropylidene protection, which makes it a robust intermediary in organic synthesis, especially in carbohydrate chemistry . This compound is widely used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diisopropylidene mannitol is typically synthesized from D-mannitol. The process involves the reaction of D-mannitol with 2,2-dimethoxypropane in the presence of an acid catalyst such as stannous chloride. The reaction is carried out in a solvent like 1,2-dimethoxyethane under reflux conditions . The mixture is heated until it becomes clear, and then pyridine is added to neutralize the reaction. The product is then purified through a series of filtration and evaporation steps .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

Diisopropylidene mannitol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the isopropylidene groups, which provide steric protection to the hydroxyl groups of mannitol .

Common Reagents and Conditions

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound back to its original alcohol form.

Major Products Formed

The major products formed from these reactions include diacetonide derivatives, glyceraldehyde derivatives, and other carbohydrate-based compounds .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Diisopropylidene mannitol is utilized in the development of polymeric drug delivery systems due to its hydrophilic nature and ability to form biodegradable polymers. Research has demonstrated that polyurethanes derived from this compound can effectively modulate drug release rates in gastrointestinal environments.

- Case Study : A study investigating the hydrolytic degradation of D-mannitol-based polyurethanes showed that these materials can sustain drug release while being biodegradable under physiological conditions. The degradation was influenced by the hydrophilicity of the polymers, with more hydrophilic variants degrading faster, thus enhancing their drug release profiles .

| Polymer Type | Degree of Hydrophilicity | Drug Release Rate | Degradation Time |

|---|---|---|---|

| Branched PU | High | 75% in 24 hours | 7 days |

| Linear PU | Moderate | 50% in 48 hours | 14 days |

Antimicrobial Properties

Research indicates that mannitol and its derivatives may play a role in antimicrobial strategies. This compound has been explored as an inhibitor of certain bacterial enzymes, potentially serving as a target for developing new antibiotics.

- Case Study : A study targeting mannitol metabolism in Staphylococcus aureus identified dihydrocelastrol as a competitive inhibitor of mannitol-1-phosphate dehydrogenase (M1PDH), suggesting that manipulating intracellular mannitol levels could enhance bacterial susceptibility to treatment .

Neural Stem Cell Research

This compound has been investigated for its effects on neural stem cells (NSCs). Studies have shown that it can inhibit NSC proliferation through specific signaling pathways.

- Case Study : In vitro experiments demonstrated that mannitol treatment led to a dose-dependent reduction in NSC proliferation, with significant modulation of the p38 MAPK signaling pathway . This suggests potential applications in neurodegenerative disease research or regenerative medicine.

| Concentration (mM) | NSC Proliferation (%) | p38 MAPK Activation |

|---|---|---|

| 0 | 100 | Baseline |

| 10 | 75 | Elevated |

| 20 | 50 | Highly Elevated |

Biodegradable Materials

This compound is also used in synthesizing biodegradable materials, particularly polyurethanes that can be employed in various applications, including tissue engineering and controlled drug release.

- Case Study : Researchers synthesized branched and linear polyurethanes from this compound and evaluated their degradation under different pH conditions, finding that branched structures exhibited superior degradation rates compared to linear ones .

| Material Type | pH Level | Degradation Rate (%) |

|---|---|---|

| Branched PU | 2 | 85% |

| Linear PU | 7 | 40% |

Mecanismo De Acción

The mechanism of action of diisopropylidene mannitol involves its ability to protect specific hydroxyl groups in mannitol, allowing for selective chemical reactions. The isopropylidene groups provide steric hindrance, preventing unwanted side reactions and ensuring the formation of desired products . This selective protection is crucial in the synthesis of complex carbohydrate molecules and other organic compounds.

Comparación Con Compuestos Similares

Similar Compounds

1,25,6-Di-O-cyclohexylidene-D-mannitol: Similar to diisopropylidene mannitol but uses cyclohexylidene groups for protection.

1,25,6-Di-O-isopropylidene-α-D-glucofuranose: Another derivative with isopropylidene protection but based on glucofuranose.

1,43,6-Dianhydro-D-mannitol: A related compound with different protective groups and applications.

Uniqueness

This compound is unique due to its specific isopropylidene protection, which provides a balance between steric hindrance and reactivity. This makes it particularly useful in carbohydrate chemistry and other fields where selective protection of hydroxyl groups is essential .

Actividad Biológica

Diisopropylidene mannitol, also known as 1,2:5,6-Di-O-isopropylidene-D-mannitol, is a derivative of mannitol that exhibits significant biological activities. This compound is primarily used in pharmaceutical applications due to its unique chemical properties and biological effects. This article explores the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 258.3 g/mol. It is characterized by the presence of two isopropylidene groups that enhance its stability and solubility in organic solvents. The compound exhibits an optical rotation of when dissolved in chloroform .

Pharmacological Effects

1. Osmotic Activity:

this compound retains the osmotic properties of its parent compound, mannitol. It acts as an osmotic diuretic, which can be beneficial in conditions requiring fluid management, such as acute renal failure and intracranial hypertension. Mannitol's ability to increase urine output helps to reduce intracranial pressure and prevent renal injury during ischemic events .

2. Drug Delivery Systems:

Research indicates that this compound can be utilized in drug delivery systems, particularly in the formulation of polyurethanes for sustained release applications. Studies have shown that D-mannitol-based polyurethanes can modulate glutathione responses under physiological conditions, facilitating site-specific drug release in the gastrointestinal tract . This property is attributed to the compound's hydrophilicity, which enhances its degradation profile and drug release kinetics.

Case Studies and Research Findings

1. Hydrolytic Degradation Studies:

A study investigating the hydrolytic degradation of D-mannitol-based polyurethanes demonstrated that the presence of diisopropylidene groups influences the rate of degradation under various pH conditions (pH 2, 7, 8, and 10). The findings indicated that more hydrophilic materials exhibited faster degradation rates, with significant molecular weight loss observed over time . For instance, a polyurethane sample with high D-mannitol content showed approximately 76% loss in molecular weight after 70 days at pH 10.

2. Clinical Applications:

this compound has been explored for its potential use in clinical settings. A study on the use of mannitol in acute stroke patients revealed varying outcomes based on treatment protocols involving osmotic agents like this compound. The data suggested that while mannitol could improve survival rates in some cases, it also posed risks when serum osmolarity exceeded safe levels .

Comparative Data Table

| Property | This compound | Mannitol |

|---|---|---|

| Molecular Formula | C₁₂H₂₂O₆ | C₆H₁₄O₆ |

| Molecular Weight | 258.3 g/mol | 182.17 g/mol |

| Optical Rotation | +6.0 ± 1.0° | Not applicable |

| Osmotic Activity | Yes | Yes |

| Clinical Use | Drug delivery systems | Diuretic agent |

Propiedades

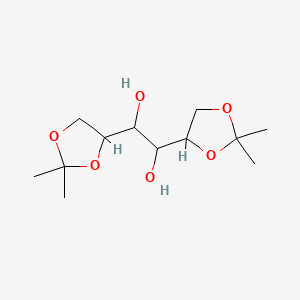

IUPAC Name |

1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c1-11(2)15-5-7(17-11)9(13)10(14)8-6-16-12(3,4)18-8/h7-10,13-14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYBCPSCYHAGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(C(C2COC(O2)(C)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53735-98-1, 1707-77-3 | |

| Record name | 1,2:5,6-Di-O-isopropylidene-D-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053735981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropylidene mannitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diisopropylidene mannitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diisopropylidene mannitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2:5,6-di-O-isopropylidene-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.